

Boiling point and melting point of (S)-2-((Methylsulfonyl)oxy)propanoic acid

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Compound of Interest

Compound Name:	(S)-2-((Methylsulfonyl)oxy)propanoic acid
Cat. No.:	B3055716

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Abstract

(S)-2-((Methylsulfonyl)oxy)propanoic acid, a derivative of lactic acid, is a chiral building block of significant interest in synthetic organic chemistry and drug development. Its utility as an intermediate is predicated on a thorough understanding of its physicochemical properties, most notably its melting and boiling points. These parameters are critical for purification, reaction control, and ensuring the quality and consistency of downstream applications. This technical guide provides a comprehensive overview of the theoretical and practical considerations for determining the melting and boiling points of this compound. While experimental data for **(S)-2-((Methylsulfonyl)oxy)propanoic acid** is not readily available in the public domain, this guide will equip researchers with the necessary protocols and interpretive frameworks to ascertain these values.

Introduction: The Significance of (S)-2-((Methylsulfonyl)oxy)propanoic Acid

(S)-2-((Methylsulfonyl)oxy)propanoic acid, also known as O-methanesulfonyl-L-lactic acid or L-lactic acid mesylate, is a versatile chiral intermediate. The introduction of the mesylate group transforms the hydroxyl group of lactic acid into an excellent leaving group, facilitating a range of nucleophilic substitution reactions. This property is invaluable in the synthesis of complex chiral molecules, including pharmaceuticals and other biologically active compounds.

A precise understanding of the melting and boiling points of **(S)-2-((Methylsulfonyl)oxy)propanoic acid** is paramount for several reasons:

- **Purity Assessment:** A sharp melting point range is a reliable indicator of high purity. Conversely, a broad melting range often signifies the presence of impurities.
- **Purification Strategy:** Knowledge of the boiling point is essential for purification by distillation. Given the molecular structure, thermal stability is a key concern, and vacuum distillation is likely the preferred method.
- **Reaction Condition Optimization:** Understanding the thermal limits of the compound is crucial for designing synthetic routes that avoid decomposition.

Predicted Physicochemical Properties

While experimentally determined values are the gold standard, computational predictions provide a valuable starting point for experimental design.

Property	Predicted Value	Source
Boiling Point	371.2 ± 25.0 °C	Guidechem[1]
Molecular Weight	168.17 g/mol	PubChem[2]
Molecular Formula	C ₄ H ₈ O ₅ S	PubChem[2]
CAS Number	66423-08-3	PubChem[2]

The predicted boiling point is notably high, suggesting strong intermolecular forces and a high degree of thermal energy required to transition to the gaseous phase. However, this high temperature also raises concerns about the thermal stability of the molecule. The presence of the sulfonate ester and carboxylic acid functional groups suggests that the compound may be prone to decomposition at elevated temperatures.

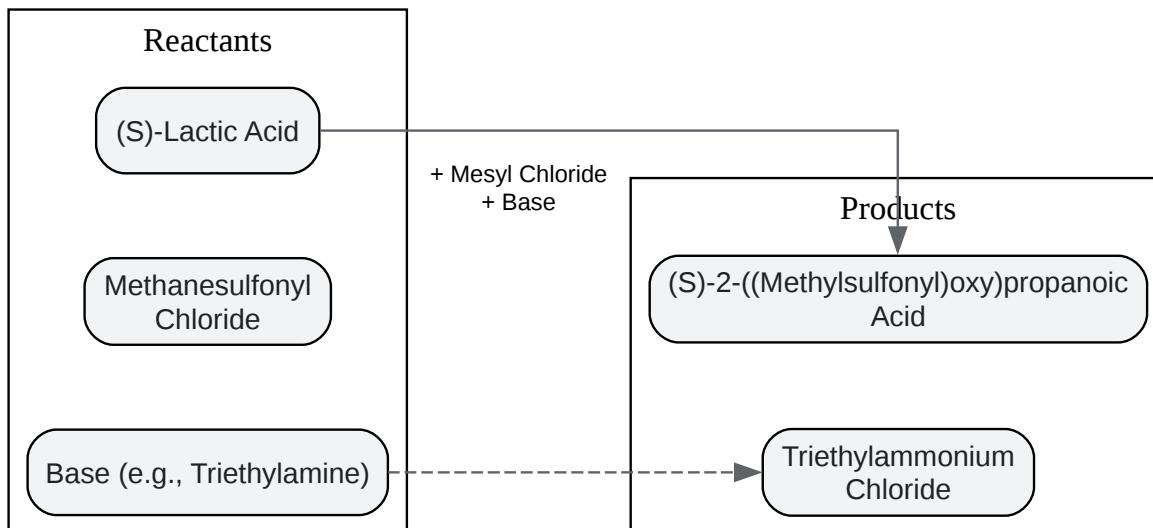
Synthesis and Purification: A Prerequisite for Accurate Measurement

The accurate determination of physical constants is contingent on the purity of the sample.

(S)-2-((Methylsulfonyl)oxy)propanoic acid is typically synthesized from (S)-lactic acid and methanesulfonyl chloride.

Synthetic Pathway

The synthesis involves the reaction of the hydroxyl group of (S)-lactic acid with methanesulfonyl chloride, often in the presence of a non-nucleophilic base like triethylamine to neutralize the HCl generated.



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Caption: Synthesis of **(S)-2-((Methylsulfonyl)oxy)propanoic acid**.

Purification Considerations

Potential impurities in the final product include unreacted starting materials, the triethylammonium chloride byproduct, and self-esterification products of lactic acid. Purification is therefore essential. Given the predicted high boiling point and potential thermal lability, vacuum distillation is the recommended method for purification.

Experimental Determination of Melting Point

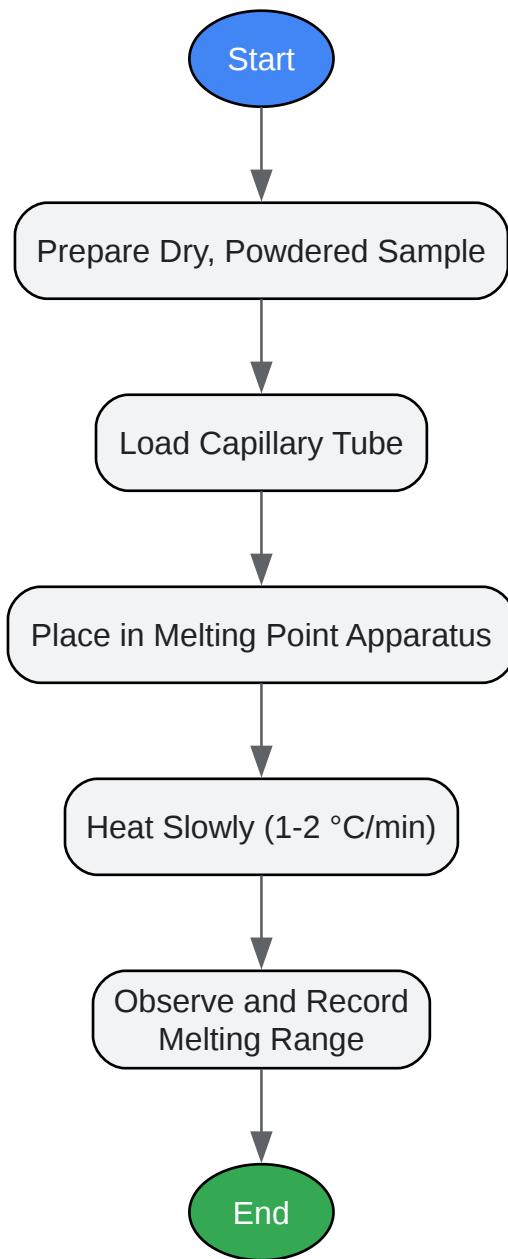
The melting point of a solid is the temperature at which it transitions to a liquid at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Rationale for Method Selection

The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound. It requires a small amount of sample and provides a clear visual indication of the melting process.

Step-by-Step Experimental Protocol

- Sample Preparation: Ensure the sample of **(S)-2-((Methylsulfonyl)oxy)propanoic acid** is completely dry and finely powdered.
- Capillary Tube Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
- Apparatus Setup: Place the capillary tube in a melting point apparatus.
- Heating: Heat the sample slowly, at a rate of 1-2 °C per minute, to ensure thermal equilibrium.
- Observation: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point.



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Caption: Workflow for Melting Point Determination.

Experimental Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. The high predicted boiling point of **(S)-2-((Methylsulfonyl)oxy)propanoic acid** necessitates a careful approach to its determination,

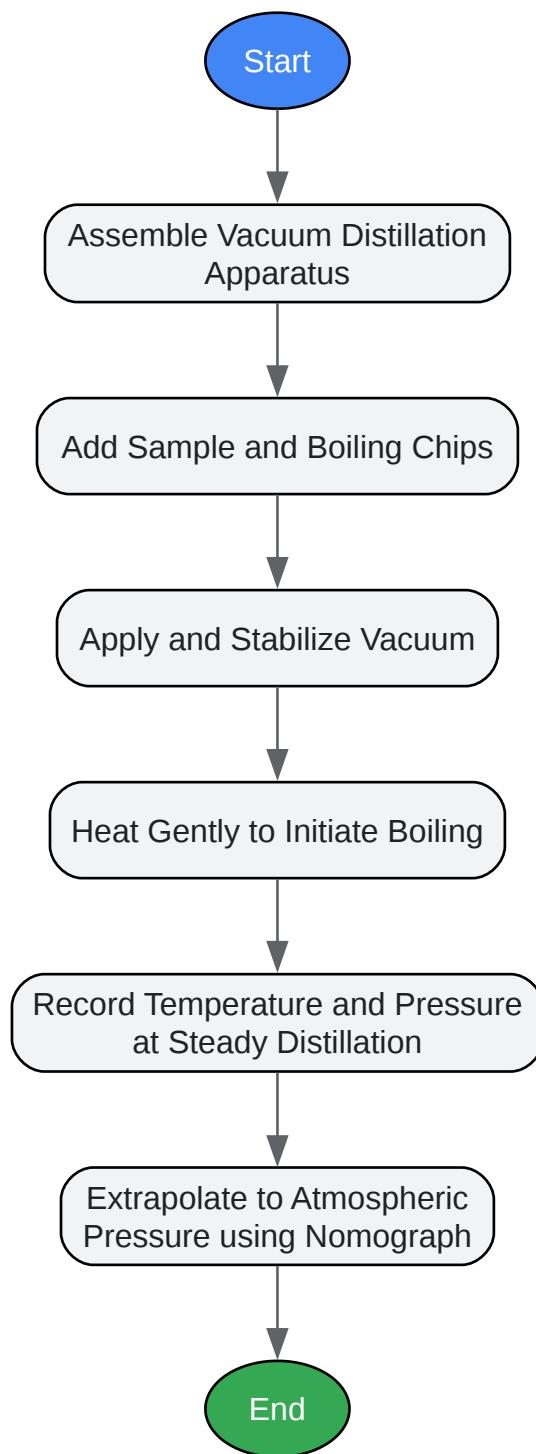
with a strong likelihood that measurement under reduced pressure will be required to prevent decomposition.

Rationale for Method Selection: Atmospheric vs. Vacuum Distillation

Attempting to determine the boiling point at atmospheric pressure may lead to decomposition of the compound, yielding inaccurate and misleading results. Therefore, the recommended approach is to determine the boiling point at a reduced pressure (vacuum distillation) and then extrapolate to atmospheric pressure using a nomograph.

Step-by-Step Experimental Protocol for Vacuum Distillation

- Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks and joints are properly sealed.
- Sample and Boiling Chips: Place the purified **(S)-2-((Methylsulfonyl)oxy)propanoic acid** and a few boiling chips or a magnetic stir bar into the distilling flask.
- Vacuum Application: Gradually apply a vacuum to the system to the desired pressure.
- Heating: Begin heating the distilling flask gently and evenly.
- Equilibrium and Measurement: Once a steady distillation rate is achieved, record the temperature of the vapor and the pressure of the system. This is the boiling point at that specific pressure.
- Extrapolation: Use a pressure-temperature nomograph to estimate the boiling point at atmospheric pressure (760 mmHg).



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Caption: Workflow for Boiling Point Determination via Vacuum Distillation.

Conclusion and Future Directions

The determination of the melting and boiling points of **(S)-2-((Methylsulfonyl)oxy)propanoic acid** is a critical step in its characterization and utilization. While experimental values are not currently well-documented, the protocols outlined in this guide provide a robust framework for their determination. The high predicted boiling point suggests that thermal stability studies, such as thermogravimetric analysis (TGA), would be a valuable complementary investigation. The data generated from these experiments will be invaluable to the scientific community, aiding in the development of new synthetic methodologies and the advancement of drug discovery programs that utilize this important chiral building block.

References

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